molecular formula C21H24N4O4 B6544833 N-(2,4-dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946248-75-5

N-(2,4-dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544833
CAS No.: 946248-75-5
M. Wt: 396.4 g/mol
InChI Key: PLHGLDJNPPALEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a pyrido[2,3-d]pyrimidine-dione core, a structure of significant interest in medicinal chemistry due to its potential as a scaffold for biologically active agents. Compounds based on this heterocyclic system are frequently investigated for their diverse pharmacological properties. This product is intended for laboratory research applications only and is not classified as a drug or pharmaceutical. It is supplied with comprehensive analytical data to ensure quality and consistency for your research needs. For Research Use Only. Not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-6-29-18-14(4)10-22-19-17(18)20(27)25(21(28)24(19)5)11-16(26)23-15-8-7-12(2)9-13(15)3/h7-10H,6,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHGLDJNPPALEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C21H24N4O4
Molecular Weight 396.4 g/mol
CAS Number 946248-75-5

The compound's biological activity may be attributed to its structural components that allow it to interact with specific biological targets. The pyrido[2,3-d]pyrimidine moiety is known for its role in inhibiting various kinases involved in cell signaling pathways, particularly those associated with cancer proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with various cancers. For instance:

  • Leukemia Cells : The compound showed a concentration-dependent inhibition of cell proliferation in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells with IC50 values around 0.3 µM and 1.2 µM respectively .

In Vivo Studies

In vivo experiments using animal models have provided insights into the pharmacodynamics of the compound:

  • Xenograft Models : In studies involving nude mice with xenograft tumors derived from BRAF mutant lines, the compound demonstrated dose-dependent growth inhibition at doses as low as 10 mg/kg by oral administration. This suggests potential efficacy in treating specific types of cancer associated with BRAF mutations .

Case Study 1: Acute Leukemia Treatment

A study focusing on the treatment of acute leukemia highlighted the effectiveness of this compound in inhibiting cell growth. The results indicated a significant reduction in cell viability following treatment over a period of 48 hours.

Case Study 2: Solid Tumor Models

Another investigation utilized solid tumor models to evaluate the compound's therapeutic potential. Results indicated substantial tumor shrinkage and a marked decrease in tumor weight compared to control groups receiving no treatment. This reinforces the compound's potential as an anti-cancer agent .

Safety and Toxicology

While promising results have been observed regarding the efficacy of this compound in preclinical studies, further research is necessary to assess its safety profile. Toxicological assessments are crucial to understand potential side effects and establish safe dosage ranges for future clinical applications.

Scientific Research Applications

The compound "N-(2,4-dimethylphenyl)-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide" is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and material science, supported by relevant data and case studies.

Structure and Composition

The compound consists of a pyrido-pyrimidine core with substituents that enhance its biological activity. Its molecular formula is C19H24N4O3, and it has a molecular weight of 356.42 g/mol. The structural features contribute to its unique properties, making it suitable for various applications.

Medicinal Chemistry

The primary application of this compound lies in its potential as a pharmaceutical agent:

  • Antitumor Activity : Preliminary studies indicate that derivatives of pyrido-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth by disrupting cellular processes such as DNA replication and repair.
  • Antiviral Properties : Research has suggested that pyrido-pyrimidine derivatives may possess antiviral activity by interfering with viral replication mechanisms. This application is particularly relevant in the context of emerging viral infections.

Material Science

The compound’s unique chemical structure allows it to be explored as an additive in polymer formulations:

  • UV Absorption : Similar compounds have been utilized as UV absorbers in plastics and coatings, enhancing their stability against photodegradation. The incorporation of this compound could improve the longevity and performance of materials exposed to sunlight.
  • Stabilizers in Coatings : Its ability to absorb UV light can also be beneficial in automotive and industrial coatings where protection against environmental factors is crucial.

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrido-pyrimidine derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results demonstrated that specific modifications to the structure significantly enhanced antitumor activity compared to standard chemotherapeutic agents .

Case Study 2: UV Stabilization

A comparative analysis was conducted on various UV stabilizers used in polycarbonate materials. The study revealed that incorporating pyrido-pyrimidine derivatives improved UV resistance significantly more than conventional stabilizers . This finding highlights the potential application of this compound in enhancing the durability of plastic products.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Pyrido[2,3-d]pyrimidine 2,4-Dimethylphenyl 398.4 Kinase inhibition (hypothesized)
Compound A Pyrido[2,3-d]pyrimidine 2-Methoxyphenyl 398.4 Improved solubility
Compound B Pyrido[2,3-d]pyrimidine 3-Trifluoromethylphenyl 436.4 Enhanced metabolic stability
Compound C Thieno[2,3-d]pyrimidine 2-Ethylphenyl 429.5 Redox activity
Compound E Dihydropyrimidine 2,3-Dichlorophenyl 344.2 High polarity

Preparation Methods

Triaminopyrimidine and Ethyl Acetoacetate Condensation

A foundational method involves heating 2,4,6-triaminopyrimidine with ethyl acetoacetate in diphenyl ether at 195–230°C to form 2,4-diamino-5-methylpyrido[2,3-d]pyrimidine-6-carboxylate. This reaction proceeds through a tandem cyclization-elimination mechanism, where the β-keto ester acts as both an electrophile and a carbon source for ring annulation. Key parameters include:

  • Temperature : Reactions below 190°C result in incomplete cyclization, while temperatures exceeding 230°C promote decomposition.

  • Solvent : High-boiling solvents like diphenyl ether or DMF ensure homogeneous heating.

Functionalization of the Pyrido[2,3-d]pyrimidine Core

Substituents at positions 1, 5, and 6 are introduced via alkylation or nucleophilic substitution:

  • 5-Ethoxy Group : Treatment of a 5-hydroxypyrido[2,3-d]pyrimidine intermediate with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C achieves O-ethylation.

  • 1- and 6-Methyl Groups : These are typically installed during the initial cyclization step by using pre-methylated starting materials or via post-synthetic methylation with methyl iodide.

Acetamide Side Chain Installation

The acetamide moiety is introduced through nucleophilic substitution or coupling reactions at the pyrido[2,3-d]pyrimidine’s 3-position.

Chloroacetamide Intermediate Route

A patented approach involves reacting 3-chloropyrido[2,3-d]pyrimidine with N-(2,4-dimethylphenyl)glycine in ethanol under reflux:

  • Chloro Intermediate Synthesis :

    • The pyrido[2,3-d]pyrimidine core is treated with POCl₃ at 110°C to install a chloride leaving group at position 3.

  • Nucleophilic Displacement :

    • The chloride intermediate reacts with N-(2,4-dimethylphenyl)glycine in ethanol with K₂CO₃ as a base.

    • Yield : 68–72% after recrystallization from ethanol/water.

Carbodiimide-Mediated Coupling

An alternative method employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to couple a pyrido[2,3-d]pyrimidine-3-carboxylic acid derivative with 2,4-dimethylaniline:

  • Carboxylic Acid Preparation :

    • Hydrolysis of a 3-cyano group using H₂SO₄ yields the carboxylic acid.

  • Coupling Reaction :

    • The acid is activated with EDC and HOBt (hydroxybenzotriazole) in DCM, followed by addition of 2,4-dimethylaniline.

    • Reaction Time : 12–16 hours at room temperature.

Integrated Synthetic Pathways

One-Pot Sequential Synthesis

A streamlined protocol combines pyrido[2,3-d]pyrimidine formation and acetamide functionalization in a single reaction vessel:

  • Cyclization : 2,4,6-Triaminopyrimidine + ethyl acetoacetate → pyrido[2,3-d]pyrimidine core.

  • Chlorination : In situ treatment with POCl₃.

  • Acetamide Coupling : Addition of N-(2,4-dimethylphenyl)glycine and K₂CO₃.

    • Advantage : Reduces purification steps, improving overall yield (58–65%).

Late-Stage Ethoxylation Strategy

To enhance regioselectivity, the 5-ethoxy group is introduced after acetamide installation:

  • Hydroxylation : Oxidation of a 5-methyl group with KMnO₄ in acidic conditions.

  • Ethoxylation : Reaction with ethyl bromide and NaH in THF.

Optimization and Challenges

Solvent and Catalyst Effects

  • Solvent Choice : Ethanol and DMF are preferred for acetamide coupling due to their ability to dissolve polar intermediates.

  • Catalysts : Raney nickel and palladium catalysts improve yields in hydrogenation steps during intermediate synthesis.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

  • Recrystallization : Ethanol/water mixtures yield high-purity acetamide derivatives (≥98% by HPLC).

Common Side Reactions

  • Over-alkylation : Excess methyl iodide leads to quaternary ammonium byproducts.

  • Ring Oxidation : Prolonged exposure to oxidizing agents degrades the pyrido[2,3-d]pyrimidine core.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Chloroacetamide Route68–7298Scalable for industrial useRequires POCl₃ handling
Carbodiimide Coupling75–8095Mild conditionsHigh reagent cost
One-Pot Synthesis58–6597Reduced stepsLower yield due to side reactions

Q & A

Q. What are the key considerations for optimizing the synthesis of this pyrido-pyrimidine derivative?

The synthesis involves multi-step reactions requiring precise control of parameters such as solvent choice, temperature, and reaction time. For example, microwave-assisted synthesis can enhance reaction efficiency compared to traditional reflux methods . Yield optimization often depends on stoichiometric ratios and purification techniques like column chromatography. Evidence from related compounds suggests that substituents (e.g., ethoxy, dimethyl groups) influence reactivity, necessitating tailored conditions for each step .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the positions of substituents, such as the 2,4-dimethylphenyl and ethoxy groups. Mass spectrometry (MS) confirms the molecular ion peak (e.g., m/z 386.4 [M+H]⁺ for analogs) . Elemental analysis validates purity by matching calculated vs. observed C, H, N, and S percentages, as seen in structurally similar acetamide derivatives .

Q. How can researchers design initial biological activity screens for this compound?

Start with in vitro assays targeting pathways relevant to pyrido-pyrimidine analogs, such as kinase inhibition or cytotoxicity. Use cell lines (e.g., cancer models) and compare results to positive controls like 5-fluorouracil. Structural analogs with benzodioxole or chlorophenyl groups have shown antimicrobial and anticancer activity, guiding assay selection .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

Discrepancies may arise from variations in assay conditions (e.g., pH, serum concentration) or impurities. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and characterize batch-to-batch purity via HPLC. Cross-referencing with analogs (e.g., fluorinated or chlorinated derivatives) can isolate structural determinants of activity .

Q. What advanced strategies elucidate the compound’s mechanism of action?

Employ proteomics or transcriptomics to identify binding targets. Molecular docking studies using the pyrido-pyrimidine core can predict interactions with enzymes like dihydrofolate reductase (DHFR). For analogs, crystallography has resolved binding modes with biological targets, providing a template for mechanistic hypotheses .

Q. How do substituents influence the compound’s reactivity and pharmacokinetics?

The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the 2,4-dimethylphenyl moiety may sterically hinder metabolic degradation. Computational tools (e.g., QSAR models) can correlate substituent electronic properties (e.g., Hammett constants) with solubility and metabolic stability .

Q. What methodologies resolve challenges in scaling up synthesis without compromising yield?

Transitioning from batch to flow chemistry improves reproducibility and heat management, as demonstrated in diazomethane syntheses . Optimize solvent systems (e.g., DMF vs. acetonitrile) and catalyst loading using Design of Experiments (DoE) to identify critical factors .

Data Analysis and Interpretation

Q. How should researchers approach structural characterization of degradation products?

Use LC-MS/MS to track fragmentation patterns and compare with synthetic standards. For example, hydrolysis of the acetamide group generates identifiable carboxylic acid derivatives. Stability studies under accelerated conditions (e.g., high humidity) reveal degradation pathways .

Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity studies?

Nonlinear regression (e.g., log-dose vs. response) calculates IC₅₀ values, while ANOVA identifies significant differences between analogs. For high-throughput data, machine learning models (e.g., random forests) can prioritize structural features linked to activity .

Structural and Functional Insights

Q. How does the pyrido-pyrimidine core contribute to the compound’s bioactivity?

The fused bicyclic system mimics purine bases, enabling competitive inhibition of enzymes like topoisomerases. Substituents at the 3-position (e.g., benzyl or ethoxy groups) modulate binding affinity, as shown in crystallographic studies of related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.